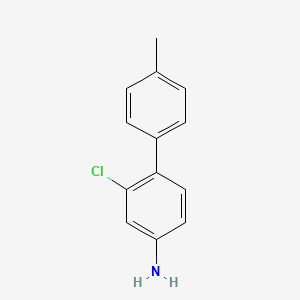

2-Chloro-4'-methyl-biphenyl-4-ylamine

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry principles for biphenyl derivatives. According to the International Union of Pure and Applied Chemistry nomenclature system, the preferred systematic name for this compound is 2-chloro-4'-methyl-[1,1'-biphenyl]-4-amine, which clearly indicates the positions of all substituents on the biphenyl core structure. The naming convention utilizes the biphenyl parent structure as the foundation, with numerical locants specifying the exact positions of the chloro, methyl, and amino substituents. The primed notation (4') indicates substitution on the second phenyl ring, distinguishing it from unprimed positions on the first ring.

The Chemical Abstracts Service registry number 1208087-74-4 provides a unique identifier for this specific compound, facilitating unambiguous chemical communication across databases and literature. The systematic name construction begins with the biphenyl core, which according to International Union of Pure and Applied Chemistry recommendations should be written as 1,1'-biphenyl when used as a preferred International Union of Pure and Applied Chemistry name, though biphenyl without locants remains acceptable in general nomenclature. The substituent priorities follow standard International Union of Pure and Applied Chemistry rules, with the amino group taking precedence as the principal functional group, resulting in the -amine suffix designation.

Alternative naming systems exist for this compound, including the simplified form this compound, which maintains clarity while using the more common biphenyl designation. The molecular descriptor line notation representation provides additional structural information through the Simplified Molecular-Input Line-Entry System notation: CC1=CC=C(C2=CC=C(N)C=C2Cl)C=C1, which encodes the complete connectivity pattern. This systematic approach ensures consistent identification across different chemical databases and publications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the inherent non-planarity typical of biphenyl derivatives. Structural studies of biphenyl compounds consistently demonstrate that the two phenyl rings adopt a twisted conformation rather than maintaining coplanarity. The dihedral angle between the phenyl rings in biphenyl systems has been determined through various experimental techniques, with solution-state studies indicating angles of approximately 32 ± 2 degrees in molten and solution states. This non-planar arrangement results from the balance between steric hindrance of ortho hydrogen atoms and the electronic conjugation benefits of planar geometry.

For substituted biphenyl derivatives like this compound, the conformational preferences are influenced by the electronic and steric properties of the substituents. The presence of the chloro substituent in the ortho position relative to the biphenyl linkage introduces additional steric considerations that may further influence the dihedral angle. Nuclear magnetic resonance studies of related chlorinated biphenyl derivatives have demonstrated that conformational changes occur upon substitution, with the dihedral angles varying depending on the substitution pattern.

The amino group at the para position of the chlorinated ring contributes to the electronic properties of the molecule through its electron-donating characteristics. This substitution pattern creates an asymmetric electronic environment across the biphenyl system, with the methyl-substituted ring exhibiting different electronic properties compared to the chloro-amino substituted ring. Comparative studies of biphenyl derivatives indicate that substituents lacking ortho interactions typically maintain dihedral angles around 41 degrees, suggesting that the 2-chloro substitution in this compound may result in deviation from this standard value.

The conformational flexibility of this compound allows for rotation about the central carbon-carbon bond connecting the two phenyl rings. This rotation is not freely accessible due to energy barriers associated with passing through higher-energy conformations, particularly those approaching planarity where steric interactions are maximized. Temperature-dependent studies would be expected to show conformational interconversion, with the preferred twisted conformation predominating under standard conditions.

Comparative Analysis of Biphenylamine Derivative Nomenclature Systems

The nomenclature of biphenylamine derivatives demonstrates systematic patterns that facilitate structural identification and comparison across related compounds. Examination of structurally related compounds reveals the consistent application of International Union of Pure and Applied Chemistry principles while highlighting the importance of precise substitution pattern designation. The compound 4'-chloro-biphenyl-2-ylamine represents a positional isomer where the chlorine substituent is located on the 4' position rather than the 2 position, and the amino group is positioned at the 2 position instead of the 4 position. This comparison illustrates how positional descriptors fundamentally alter both the systematic name and the expected chemical properties.

Another related derivative, 4'-methoxy-biphenyl-4-ylamine, demonstrates the nomenclature treatment of different functional groups within the biphenylamine framework. The methoxy substituent at the 4' position and amino group at the 4 position create a para-para substitution pattern across the biphenyl system, contrasting with the mixed substitution pattern observed in this compound. The molecular weight differences between these compounds (199.25 grams per mole for the methoxy derivative versus 217.7 grams per mole for the chloro-methyl derivative) reflect the atomic weight contributions of the different substituents.

| Compound | Molecular Formula | Molecular Weight | Substitution Pattern | Chemical Abstracts Service Number |

|---|---|---|---|---|

| This compound | C₁₃H₁₂ClN | 217.7 g/mol | 2-Cl, 4-NH₂, 4'-CH₃ | 1208087-74-4 |

| 4'-Chloro-biphenyl-2-ylamine | C₁₂H₁₀ClN | 203.67 g/mol | 2-NH₂, 4'-Cl | 1204-44-0 |

| 4'-Methoxy-biphenyl-4-ylamine | C₁₃H₁₃NO | 199.25 g/mol | 4-NH₂, 4'-OCH₃ | 1137-77-5 |

The systematic analysis of these derivatives reveals consistent nomenclature principles while demonstrating the structural diversity achievable within the biphenylamine framework. The positioning of electron-donating groups (amino, methoxy) versus electron-withdrawing groups (chloro) creates distinct electronic environments that influence both chemical reactivity and physical properties. Hydrochloride salt forms of these compounds, such as the documented (2'-methylbiphenyl-4-yl)amine hydrochloride, represent additional nomenclature considerations for ionized forms while maintaining the core structural identification.

The conformational implications of different substitution patterns become apparent when comparing crystal structure data from related compounds. Studies of various biphenyl derivatives demonstrate that dihedral angles can range from highly twisted conformations (greater than 50 degrees) to more planar arrangements depending on the specific substituent effects. The 2-chloro substitution pattern in the target compound is expected to influence the conformational preference through both steric and electronic mechanisms, distinguishing it from derivatives with alternative substitution patterns.

属性

IUPAC Name |

3-chloro-4-(4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUNHXKPMDRBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Steps

Step 1: Preparation of Grignard Reagent

Magnesium powder reacts with p-chlorotoluene in tetrahydrofuran (THF) under an initiator (e.g., 1,2-dibromoethane) at 60–75°C to form p-tolylmagnesium chloride.

This step is critical for generating the nucleophilic species that will attack the electrophilic aromatic partner.Step 2: Coupling Reaction

The Grignard reagent is added dropwise to a solution of o-chlorobenzonitrile in THF, catalyzed by manganese chloride or nickel salts complexed with phosphines (e.g., triphenylphosphine).

The reaction is maintained at low temperature (-5 to 5°C) to control reactivity and selectivity.Step 3: Workup and Purification

After completion, the reaction mixture is treated with dilute hydrochloric acid (5–10%) to quench the reaction and separate organic and aqueous phases.

The organic phase is concentrated and purified by vacuum distillation and crystallization from petroleum ether to yield the intermediate biphenyl nitrile product.Step 4: Conversion to Amino Derivative

The nitrile group is subsequently converted to the amine functionality via reduction (e.g., catalytic hydrogenation or other standard nitrile reduction methods), yielding this compound.

Advantages and Industrial Considerations

- The Grignard method uses relatively inexpensive starting materials (p-chlorotoluene, magnesium, o-chlorobenzonitrile).

- The process can be scaled industrially with careful temperature control and catalyst optimization.

- Yields for intermediate biphenyl nitriles are high (92–98%), with low by-product formation (<3.5% 4,4'-dimethylbiphenyl impurity).

- Catalyst systems include manganese chloride or nickel(II) salts complexed with organophosphorus ligands, enhancing reaction efficiency.

Transition Metal-Catalyzed Suzuki Coupling

The Suzuki coupling reaction is a widely used method for constructing biphenyl frameworks by coupling aryl boronic acids with aryl halides under palladium catalysis.

General Procedure

Reactants:

- Aryl boronic acid derivative of p-methylphenyl or related species.

- 2-chlorophenyl halide (bromide or chloride) as the coupling partner.

Catalysts and Conditions:

- Palladium-based catalysts (e.g., Pd(PPh3)4) in the presence of base (e.g., K3PO4).

- Solvent mixture of 1,4-dioxane and water (10:1).

- Reaction temperature around 90°C for 24 hours under inert argon atmosphere.

Workup:

- After reaction completion, the mixture is cooled, extracted with ethyl acetate, dried over sodium sulfate, and purified via column chromatography.

Application to this compound

- The Suzuki reaction allows for the formation of the biphenyl core with precise substitution patterns.

- Subsequent amination can be performed by converting a suitable leaving group (e.g., halide) to an amine via nucleophilic aromatic substitution or reduction of nitro precursors.

- This method provides good yields and functional group tolerance, facilitating the synthesis of complex biphenyl amines.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Catalyst System | Reaction Conditions | Yield (%) | Purity Notes | Industrial Suitability |

|---|---|---|---|---|---|---|

| Grignard Reagent Coupling | p-chlorotoluene, Mg, o-chlorobenzonitrile | MnCl2 or NiCl2 + triphenylphosphine | THF, -5 to 75°C, 2-4 hrs | 92–98 | <3.5% 4,4'-dimethylbiphenyl impurity | High, scalable with catalyst optimization |

| Suzuki Coupling | Aryl boronic acid, 2-chlorophenyl halide | Pd catalyst (e.g., Pd(PPh3)4) | 1,4-dioxane/H2O, 90°C, 24 hrs | Moderate to High | Requires chromatographic purification | Moderate, longer reaction time |

| Traditional Organic Synthesis (Meyer reaction) | Salicylic acid or o-anisic acid | None (organic reagents) | Multi-step, high auxiliary use | ~60 | No dimethyl biphenyl by-product | Low, complex and resource-intensive |

Detailed Research Findings and Notes

- The Grignard coupling approach is preferred for industrial production due to its high yield and cost-effectiveness despite requiring careful temperature control and catalyst management.

- The use of nickel(II) salts complexed with organophosphorus ligands improves catalyst stability and reaction efficiency, allowing higher reaction temperatures (60–65°C) and shorter reaction times.

- Post-reaction hydrolysis is typically done in situ with hydrochloric acid, followed by extraction and crystallization to isolate the intermediate biphenyl nitrile with high purity.

- The Suzuki method, while versatile and effective for laboratory-scale synthesis, involves longer reaction times and chromatographic purification steps, potentially limiting its industrial scalability.

- The traditional Meyer reaction route to related biphenyl nitriles is less favored industrially due to its complexity, lower yield, and high consumption of auxiliary materials.

化学反应分析

2-Chloro-4’-methyl-biphenyl-4-ylamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Pharmaceutical Applications

Antimicrobial Properties:

Research indicates that 2-Chloro-4'-methyl-biphenyl-4-ylamine exhibits potential antimicrobial properties. It has been investigated for its effects on various biological targets, suggesting a role in drug development aimed at treating infections caused by pathogens. Studies have shown that this compound may selectively inhibit certain bacterial strains and cancer cell lines, making it a candidate for further exploration in pharmaceutical formulations.

Synthesis of Active Pharmaceutical Ingredients (APIs):

The compound serves as a key intermediate in the synthesis of several APIs. For instance, it is used in the production of fungicides like Boscalid, which effectively inhibits fungal growth by targeting specific developmental stages of fungi. The synthesis involves reactions that incorporate this compound with other chemical agents to yield active compounds.

Agricultural Chemistry

Fungicide Development:

In agricultural applications, this compound is crucial in developing fungicides. Its derivatives are utilized to create effective agents against various fungal pathogens affecting crops. The synthesis of Boscalid from this compound illustrates its importance in enhancing agricultural productivity through pest management.

Catalysis

Catalyst Design:

This compound plays a significant role in the design of catalysts for organic reactions. It can be employed as a ligand in metal-catalyzed reactions or as part of organocatalytic systems. Catalysts incorporating this compound have demonstrated improved reaction rates and selectivity, contributing to more efficient and sustainable chemical processes.

Analytical Chemistry

Standard in Analytical Procedures:

this compound is utilized as a standard substance in analytical chemistry for calibrating instruments and validating methodologies. Its well-defined physical and chemical properties make it suitable for quantitative analyses, leading to the development of robust analytical protocols with high accuracy and precision.

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Pharmaceuticals | Antimicrobial properties | Potential use in drug development targeting bacterial strains and cancer cells |

| Agricultural Chemistry | Fungicide synthesis | Key intermediate for developing agents like Boscalid against fungal pathogens |

| Catalysis | Catalyst design | Used as a ligand or component in catalysts improving reaction efficiency |

| Analytical Chemistry | Standard for analytical procedures | Employed for instrument calibration and validation of methodologies |

Case Studies and Research Findings

-

Antimicrobial Activity Study:

A study explored the interaction of this compound with various bacterial strains, revealing selective inhibition patterns that suggest its potential as an antimicrobial agent. -

Fungicide Efficacy:

Research on Boscalid demonstrated that derivatives synthesized from this compound effectively inhibited spore germination and germ tube elongation across multiple fungal species. -

Catalytic Performance:

Investigations into catalytic systems incorporating this compound showed enhanced performance in organic transformations, indicating its utility in developing more sustainable chemical processes.

作用机制

The mechanism of action of 2-Chloro-4’-methyl-biphenyl-4-ylamine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and interact with various biological molecules, potentially affecting their function . The chlorine and methyl groups contribute to its overall chemical reactivity and stability .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared functional groups (chloro, amine) or structural motifs (aromatic rings):

Structural and Functional Differences

Key Observations:

Core Structure :

- The biphenyl system in this compound offers planar rigidity, favoring π-π stacking interactions. In contrast, oxazole () and pyrimidine () rings introduce heteroatoms, enhancing polarity and hydrogen-bonding capacity.

- The pyrimidine derivative has a lower molecular weight (171.63 g/mol) compared to the biphenyl compound (217.70 g/mol), impacting bioavailability and solubility.

Substituent Effects :

- Chloro groups in all compounds contribute to electron-withdrawing effects, but their positions vary: ortho in biphenyl (target compound), para in oxazole (), and pyrimidine (). This affects electronic distribution and reactivity.

- The methyl group in the biphenyl compound increases lipophilicity, whereas ethylamine in introduces basicity (pKa ~10–11).

Synthetic Approaches :

- The biphenyl compound likely requires cross-coupling reactions (e.g., Suzuki for biphenyl formation), whereas oxazole synthesis () involves cyclization, and pyrimidine derivatives () utilize nucleophilic substitution .

生物活性

2-Chloro-4'-methyl-biphenyl-4-ylamine is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its structural properties suggest potential interactions with various biological targets, leading to diverse pharmacological activities. This article reviews the biological activity of this compound, highlighting its antimicrobial properties, genotoxicity, and potential therapeutic applications based on existing literature.

This compound is characterized by its biphenyl structure with a chlorine atom and a methyl group at specific positions. This configuration is crucial for its biological interactions and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogens, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disrupting cellular processes in microorganisms, similar to other biphenyl derivatives known for their antimicrobial effects.

Genotoxicity Studies

Genotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using Salmonella strains TA98 and TA100 have demonstrated mutagenic potential, indicating that the compound could cause chromosomal aberrations in exposed organisms . The results from these studies are summarized in Table 1.

| Study Type | Organism | Result | Reference |

|---|---|---|---|

| In vitro | Salmonella | Mutagenic effects observed | |

| In vivo | Mice | Chromosomal aberrations noted |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The amine group facilitates hydrogen bonding, enhancing its binding affinity to specific enzymes and receptors involved in critical biochemical pathways .

Interaction with Biological Targets

Studies suggest that this compound may selectively target certain cancer cell lines, making it a candidate for further investigation in cancer therapy. The potential for selective cytotoxicity against tumor cells while sparing normal cells is particularly noteworthy .

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Cancer Cell Line Studies : Research has shown that this compound can induce apoptosis in certain cancer cell lines, exhibiting dose-dependent effects on cell viability. For instance, treatment with varying concentrations resulted in significant reductions in cell survival over time, particularly in prostate cancer cell lines .

- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound effectively inhibited spore germination and growth in various fungal species, underscoring its potential as a broad-spectrum antifungal agent.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-4'-methyl-biphenyl-4-ylamine, and what key reaction parameters require optimization?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by nitrosation and reduction. Key parameters include catalyst selection (e.g., AlCl₃ for Friedel-Crafts), stoichiometry of hydroxylamine hydrochloride in nitrosation, and reaction temperature control. Optimization should focus on minimizing side products, such as over-chlorinated derivatives, through controlled addition rates and inert atmospheres .

- Characterization : Use FT-IR to confirm amine (-NH₂) and aryl chloride stretches (750–850 cm⁻¹), and ¹H NMR to verify substituent positions (e.g., methyl group at δ ~2.3 ppm and aromatic protons splitting patterns) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Prioritize FT-IR for functional group analysis (e.g., N-H stretches at 3300–3500 cm⁻¹) and ¹H/¹³C NMR for structural elucidation. Mass spectrometry (HRMS) is critical for molecular weight confirmation, especially to distinguish isotopic patterns from chlorine (³⁵Cl/³⁷Cl) . For crystallinity assessment, X-ray diffraction (XRD) is recommended if single crystals are obtainable .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to separate polar byproducts. Recrystallization from ethanol/water mixtures improves purity by exploiting solubility differences. Monitor purity via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .

Q. What are the recommended storage conditions to prevent degradation of halogenated biphenylamine compounds?

- Methodological Answer : Store under inert gas (N₂ or Ar) at 2–8°C in amber glass vials to prevent photodegradation and moisture absorption. Regularly monitor stability via HPLC to detect decomposition products (e.g., oxidation to nitro derivatives) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways and identify transition states. Use software like Gaussian or ORCA to calculate activation energies for Friedel-Crafts acylation, guiding catalyst selection (e.g., AlCl₃ vs. FeCl₃). Machine learning (ML) models trained on reaction databases can predict optimal solvent systems (e.g., DCM vs. toluene) and reduce trial-and-error experimentation .

Q. How to resolve contradictions in reported reaction yields for similar biphenylamine derivatives?

- Methodological Answer : Apply factorial design to systematically test variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design (8 experiments) can isolate interactions between parameters. Statistical tools like ANOVA identify significant factors, while reproducibility tests (≥3 replicates) mitigate batch-to-batch variability .

Q. What strategies can investigate catalytic mechanisms in metal complexation reactions involving this compound derivatives?

- Methodological Answer : Synthesize Co(II), Ni(II), or Cu(II) complexes and analyze magnetic susceptibility (e.g., Evans method) and UV-Vis spectra (d-d transitions) to infer geometry (octahedral vs. square planar). Use cyclic voltammetry to study redox behavior and electron transfer mechanisms. Compare experimental data with DFT-calculated ligand field parameters .

Q. How to design a multi-variable experiment assessing substituent effects on biphenylamine electronic properties?

- Methodological Answer : Use a Taguchi orthogonal array to evaluate substituent position (para vs. meta), electron-withdrawing groups (Cl, NO₂), and steric effects. Measure Hammett constants (σ) experimentally via reaction kinetics (e.g., SNAr substitution rates) or computationally via Natural Bond Orbital (NBO) analysis. Correlate results with DFT-derived electrostatic potential maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。